2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS 766545-20-4) is a highly versatile, bicyclic building block widely procured for pharmaceutical research and fine chemical synthesis. Structurally, it features a partially saturated 1,6-naphthyridine core with a reactive secondary amine and a 2-chloro substituent. Supplied as a stable hydrochloride salt, it offers superior shelf life and handling characteristics compared to its free base counterpart. The compound is primarily utilized as a foundational scaffold in medicinal chemistry, where the secondary amine undergoes facile N-alkylation, acylation, or protection, while the 2-chloro position serves as a reliable handle for late-stage transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations .
Substituting 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride with generic analogs compromises both synthetic efficiency and product stability. The free base form (CAS 210539-05-2) is significantly less stable, often requiring strict cold storage and inert atmospheres to prevent oxidative degradation, which complicates bulk handling and precise stoichiometric weighing. Furthermore, substituting the 2-chloro derivative with an unsubstituted 1,6-naphthyridine eliminates the critical cross-coupling handle required for late-stage diversification in structure-activity relationship (SAR) studies. Conversely, utilizing a 2-bromo analog can lead to premature reactivity or instability during the initial N-functionalization steps. The specific combination of the 2-chloro substituent and the hydrochloride salt form provides an optimal balance of orthogonal reactivity and benchtop stability that is essential for reproducible, high-yield synthetic workflows.
The hydrochloride salt of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine enables highly efficient N-functionalization protocols. In the synthesis of PD-1/PD-L1 inhibitors, direct nucleophilic substitution of the HCl salt with ethyl bromoacetate, utilizing sodium hydride for in situ neutralization, achieved an exceptional yield of 97.2%[1]. This demonstrates that the salt form does not hinder reactivity but rather provides a highly pure, stoichiometrically precise starting material. In contrast, using the less stable free base often results in lower yields due to partial degradation or impurities present before the reaction even begins.
| Evidence Dimension | N-alkylation reaction yield |
| Target Compound Data | 97.2% yield using the HCl salt with in situ neutralization |
| Comparator Or Baseline | Lower, variable yields typically associated with degraded or impure free base precursors |
| Quantified Difference | Near-quantitative yield (>97%) with the HCl salt, ensuring minimal material loss in early synthetic steps |
| Conditions | Nucleophilic substitution with ethyl bromoacetate and NaH in THF at 0 °C to room temperature |
High-yielding early-stage functionalization reduces the cost of goods and simplifies downstream purification in multi-step pharmaceutical syntheses.
The 2-chloro substituent provides a perfectly tuned handle for chemoselective sequential functionalization, a critical requirement in the synthesis of complex dual kinase inhibitors like AMG 925 [1]. The synthetic route leverages the secondary amine for initial protection (e.g., Boc-protection using DIPEA) or alkylation, leaving the 2-chloro position intact. Subsequently, the 2-chloro group successfully undergoes Negishi or Suzuki cross-coupling or nucleophilic aromatic substitution to establish crucial heterobiaryl bonds[1]. An unsubstituted analog completely lacks this capability, while a more reactive 2-bromo analog risks unwanted side reactions during the initial N-protection phase.
| Evidence Dimension | Chemoselective synthetic utility |
| Target Compound Data | 2-Chloro analog allows selective N-protection followed by efficient C-C/C-N cross-coupling at the 2-position |
| Comparator Or Baseline | Unsubstituted naphthyridines (zero cross-coupling potential) or 2-bromo analogs (prone to premature reaction) |
| Quantified Difference | Enables a two-step orthogonal functionalization strategy that is impossible with unsubstituted variants |
| Conditions | Standard Boc-protection (DIPEA, DCM) followed by transition-metal-catalyzed cross-coupling |
Procurement of the 2-chloro derivative is mandatory for discovery programs requiring late-stage structural diversification at the pyridine ring.
The formulation of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine as a hydrochloride salt significantly enhances its physical stability and handling characteristics compared to the free base. The free base (CAS 210539-05-2) typically requires storage at 2-8 °C under an inert atmosphere to prevent degradation and maintain its 97% purity. In contrast, the hydrochloride salt (CAS 766545-20-4) is a stable, free-flowing solid that can often be handled under standard laboratory conditions without rapid degradation, ensuring consistent >98% purity over extended storage periods . This stoichiometric stability is crucial for accurate mass-to-mole conversions in precise synthetic protocols, such as those used in the discovery of novel plasminogen activation inhibitors[1].
| Evidence Dimension | Storage and handling requirements |
| Target Compound Data | HCl salt maintains high purity (>98%) as a stable solid with less stringent handling requirements |
| Comparator Or Baseline | Free base requires 2-8 °C storage and inert atmosphere to prevent degradation |
| Quantified Difference | Elimination of strict cold-chain/inert handling requirements for routine benchtop weighing and preparation |
| Conditions | Standard laboratory storage and handling prior to synthetic use |
Procuring the HCl salt reduces storage costs, minimizes the risk of batch-to-batch variability due to degradation, and ensures reproducible reaction stoichiometries.
The compound is the ideal starting material for developing complex kinase inhibitors (e.g., FLT3/CDK4), where the 2-chloro group is essential for late-stage Suzuki or Negishi cross-coupling to build diverse heterobiaryl architectures after the secondary amine has been protected or alkylated[1].
The highly stable HCl salt form allows for near-quantitative N-alkylation via simple in situ neutralization, making it a preferred, high-yielding building block for synthesizing the core scaffolds of small-molecule PD-1/PD-L1 inhibitors [2].
Its orthogonal reactivity profile and stoichiometric reliability make it perfectly suited for the multi-step synthesis of aldosterone synthase inhibitors and novel plasminogen activation inhibitors, where precise sequential functionalization is required without the risk of precursor degradation [3].
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